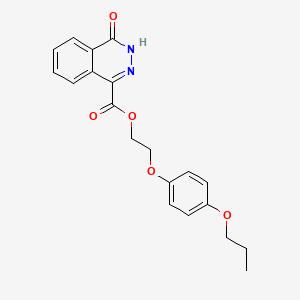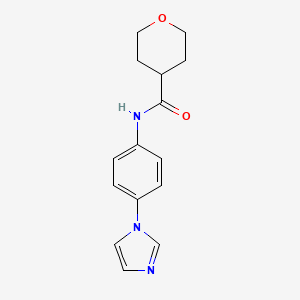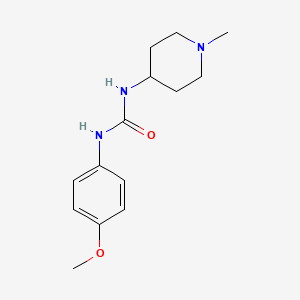![molecular formula C14H14BrN3O B7537384 5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7537384.png)
5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. The compound has also been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects
5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. The compound has also been shown to induce cell death in cancer cells. In addition, it has been shown to have anti-inflammatory properties and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized by adjusting the reaction conditions. The compound has also been shown to have activity against various types of cancer, making it a promising candidate for further study. However, the compound also has some limitations. Its mechanism of action is not fully understood, and more research is needed to determine its full therapeutic potential.
Orientations Futures
There are several future directions for the study of 5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide. One area of research could focus on further elucidating the compound's mechanism of action. This could involve studying its interactions with specific enzymes and proteins involved in cancer cell proliferation and inflammation. Another area of research could focus on developing more potent derivatives of the compound with improved therapeutic properties. Finally, more research is needed to determine the compound's potential as a treatment for autoimmune diseases such as rheumatoid arthritis.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide involves the reaction of 5-bromo-3-chloropyridine with 2-(dimethylamino)aniline in the presence of a base. The resulting product is then subjected to a reaction with cyanogen bromide and a tertiary amine to form the final compound. The synthesis method is well-established, and the purity and yield of the product can be optimized by adjusting the reaction conditions.
Applications De Recherche Scientifique
5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have activity against various types of cancer, including breast, lung, and colon cancer. The compound has also been studied for its anti-inflammatory properties and its potential to treat autoimmune diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-18(2)13-6-4-3-5-12(13)17-14(19)10-7-11(15)9-16-8-10/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUGSZFHRZBYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)
![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)

![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7537347.png)




![1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B7537377.png)
![3-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7537381.png)
![N-[2-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B7537395.png)
![N-[3-[5-(dimethylsulfamoyl)-2-methylanilino]-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B7537396.png)